molecular formula C22H18O2 B14359542 2-Propen-1-one, 1-(4-methoxyphenyl)-2,3-diphenyl-, (E)- CAS No. 94348-26-2

2-Propen-1-one, 1-(4-methoxyphenyl)-2,3-diphenyl-, (E)-

Cat. No.: B14359542
CAS No.: 94348-26-2
M. Wt: 314.4 g/mol
InChI Key: UIDIQFLDNBTXLZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-2,3-diphenyl-, (E)- typically involves the Claisen-Schmidt condensation reaction. This reaction is performed by reacting 4-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature, and the product is obtained after recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-methoxyphenyl)-2,3-diphenyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the α,β-unsaturated carbonyl system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated ketones and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-Propen-1-one, 1-(4-methoxyphenyl)-2,3-diphenyl-, (E)- has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Potential therapeutic agent for diseases such as cancer and diabetes due to its biological activities.

    Industry: Utilized in the development of dyes, pigments, and organic semiconductors

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-methoxyphenyl)-2,3-diphenyl-, (E)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA.

    Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-one, 1-(4-methoxyphenyl)-2,3-diphenyl-, (E)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. The presence of the methoxy group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

94348-26-2

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C22H18O2/c1-24-20-14-12-19(13-15-20)22(23)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-16H,1H3

InChI Key

UIDIQFLDNBTXLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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